molecular formula C9H18Cl4N4 B8179820 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl

2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl

Cat. No.: B8179820
M. Wt: 324.1 g/mol
InChI Key: WGXWLSJICKEDEW-USHJOAKVSA-N
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Description

2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a piperazine ring substituted with a methyl group, making it a valuable intermediate in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl typically involves the reaction of a pyrimidine derivative with a piperazine derivative under controlled conditions. One common method includes the use of a ZnCl2-catalyzed three-component coupling reaction, which allows the synthesis of various substituted pyrimidine derivatives in a single step . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal to provide substituted pyrimidines .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions lead to the compound’s anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyrimidine ring makes it a versatile intermediate for various applications .

Properties

IUPAC Name

2-[(3S)-3-methylpiperazin-1-yl]pyrimidine;tetrahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.4ClH/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9;;;;/h2-4,8,10H,5-7H2,1H3;4*1H/t8-;;;;/m0..../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXWLSJICKEDEW-USHJOAKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CC=N2.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2=NC=CC=N2.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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